1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Description
The compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- belongs to the naphthalimide family, characterized by a 6-membered N-formylformamide cyclic scaffold fused with a naphthalene core. Its structure includes a 6-amino substituent and a 2-(2,4-dimethylphenyl) group, which confer distinct electronic and steric properties. This compound has been synthesized via nucleophilic substitution and condensation reactions, with applications explored in medicinal chemistry (e.g., antitumor and antimicrobial activity) and materials science .
Properties
IUPAC Name |
6-amino-2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLZTPSAVDHUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062453 | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2478-20-8, 144246-02-6 | |
| Record name | Solvent Yellow 44 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FD&C Yellow 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2-(2,4-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.826 | |
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| Record name | C.I. Solvent Yellow 135 | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SOLVENT YELLOW 44 | |
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Mechanism of Action
Target of Action
Solvent Yellow 44, also known as 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-, Disperse Yellow 11, or 4-amino-N-2,4-xylyl-1,8-naphthalimide, is a synthetic dye used in various applications.
Mode of Action
It is known that the compound’s structure, which includes aromatic rings and an amine group, allows it to interact with various substances. The exact nature of these interactions and their consequences are yet to be elucidated.
Biochemical Pathways
It is known that the compound’s structure allows it to interact with various substances
Pharmacokinetics
It is known that the compound is insoluble in water and soluble in organic solvents. This suggests that its bioavailability could be influenced by the presence of certain solvents or other factors that affect solubility.
Result of Action
Given its use as a dye, it is likely that it interacts with various substances and could potentially cause changes at the molecular or cellular level.
Action Environment
The action, efficacy, and stability of Solvent Yellow 44 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents. Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
It is known that Solvent Yellow 44 is insoluble in water but soluble in organic solvents. This suggests that it may interact with hydrophobic regions of biomolecules, such as the lipid bilayer of cell membranes or the hydrophobic pockets of proteins.
Cellular Effects
Some studies suggest that similar dyes can cause DNA damage and cell death. This indicates that Solvent Yellow 44 may have cytotoxic effects on cells, potentially influencing cell function and metabolism.
Molecular Mechanism
Based on its chemical structure, it may interact with biomolecules through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and π-π stacking.
Temporal Effects in Laboratory Settings
It is known that the stability of such compounds can be influenced by factors such as temperature, pH, and light exposure.
Metabolic Pathways
Similar compounds are known to be metabolized by the liver, involving enzymes such as cytochrome P450s.
Biological Activity
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C₁₈H₁₂N₂O₂
- Molecular Weight: 316.4 g/mol
- CAS Number: 2478-20-8
- Structure: The compound features a benzene ring fused to an isoquinoline core with a dione functional group and an amino substitution.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including cytotoxicity against cancer cell lines and potential genotoxic effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. Notably:
- Cell Lines Tested: HeLa (cervical cancer), U87 (glioblastoma), HEK293 (normal), and EUFA30 (normal).
- IC50 Values: The compound exhibited varying degrees of cytotoxicity:
- HeLa: IC50 = 97.3 µM
- U87: IC50 = 75.3 µM
- HEK293: IC50 > 200 µM
These results indicate that the compound shows selective cytotoxicity towards cancerous cells compared to normal cells, suggesting its potential as an anticancer agent .
Genotoxicity Assessment
Genotoxicity studies conducted on cultured human lymphocytes revealed that the compound induced chromosomal breakages and exchanges at specific concentrations:
- Concentration Range: 0.1 to 1 µg/ml.
- Findings: Significant chromosomal damage was observed at higher concentrations, indicating a potential risk for genotoxic effects under certain conditions .
Antibacterial Activity
Despite its promising cytotoxic profile, investigations into the antibacterial properties of this compound yielded negative results. It was tested against various Gram-positive and Gram-negative bacteria without exhibiting any significant antibacterial activity at concentrations up to 100 µM .
Case Study 1: Anticancer Potential
In a study focusing on the anticancer potential of isoquinoline derivatives, it was found that structural modifications significantly influenced the cytotoxic activity. Compounds with larger hydrophobic substituents showed enhanced cytotoxic effects across tested cancer cell lines .
Case Study 2: Genotoxicity Mechanism
A detailed examination of the genotoxic effects revealed that the compound caused chromatid exchanges and breakages in lymphocytes, which could lead to mutations if not repaired properly. This raises concerns about its safety profile for therapeutic use .
Summary Table of Biological Activities
| Activity Type | Observed Effects | IC50 Values (µM) |
|---|---|---|
| Cytotoxicity | Selective towards cancer cells | HeLa: 97.3 |
| U87: 75.3 | ||
| Less effective on normal cells | HEK293: >200 | |
| Genotoxicity | Induces chromosomal breakages | Various |
| Antibacterial | No significant activity | Not applicable |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₈H₁₂N₂O₂
- CAS Number : 2478-20-8
The structure features an isoquinoline core substituted with an amino group and a dimethylphenyl moiety. This unique structure contributes to its biological activity.
Cancer Treatment
Recent studies have highlighted the potential of 1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives as inhibitors of specific bromodomains associated with cancer progression. Bromodomains are protein domains that recognize acetylated lysines on histones, playing a crucial role in gene regulation related to cell proliferation and survival.
- Mechanism of Action : The compound inhibits bromodomains of BRPF1 and BRPF2, which are involved in the regulation of hyperproliferative diseases, particularly cancer. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anti-inflammatory Activity
Some derivatives of 1H-Benz[de]isoquinoline have shown promise in reducing inflammation. The anti-inflammatory properties may be attributed to their ability to modulate signaling pathways involved in inflammatory responses.
- Case Study : A study demonstrated that certain derivatives could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting potential use as anti-inflammatory agents .
Antimicrobial Properties
Research indicates that compounds related to 1H-Benz[de]isoquinoline exhibit antimicrobial activity against various pathogens. This includes both bacterial and fungal strains.
- Findings : In vitro tests have shown that these compounds can inhibit the growth of specific bacteria, making them candidates for developing new antimicrobial therapies .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
- Mechanism : The neuroprotective effects are thought to arise from the compound's ability to scavenge free radicals and modulate neuroinflammatory processes .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Treatment | Inhibition of bromodomains | Reduced tumor growth, increased apoptosis |
| Anti-inflammatory Activity | Modulation of inflammatory cytokines | Decreased inflammation |
| Antimicrobial Properties | Inhibition of bacterial/fungal growth | New antimicrobial therapies |
| Neuroprotective Effects | Scavenging free radicals | Protection against neurodegeneration |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Reactivity Differences
Core Scaffold Variations
- 1H-Benz[f]isoindole-1,3(2H)-dione (2b) :
- Target Compound (6-amino-2-(2,4-dimethylphenyl)-): Features a 6-membered N-formylformamide ring (naphthalimide core). Shows 10% yield in Passerini reactions, attributed to increased ring strain and reduced nucleophilicity .
Substituent Effects
- NSC 308847: A related antitumor compound with a 5-amino group and 2-(2-dimethylaminoethyl) side chain. The dimethylaminoethyl group enhances solubility and interactions with biological targets, leading to its selection for preclinical toxicology studies .
- N-(Sulfonyloxy)phthalimides : These derivatives (e.g., tosyloxy or dansyloxy substituents) act as potent serine protease inactivators. Their activity arises from enzyme-triggered Lossen rearrangement, generating reactive isocyanates .
Reaction Yields
- The target compound’s 6-membered ring reduces reactivity in multicomponent reactions (e.g., Passerini) compared to 5-membered analogs. Substitutions at positions 4 and 5 (e.g., halogens, nitro groups) improve yields moderately .
- 6-Azido derivatives (e.g., 6-azido-2-(2-(dimethylamino)ethyl)-) are precursors for "click chemistry," enabling bioconjugation in sensor development .
Optoelectronic Properties
- 2-[2-(Dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-: This derivative exhibits strong fluorescence and nonlinear optical (NLO) properties due to its extended π-conjugation, making it suitable for organic electronics .
Key Research Findings
Antitumor Activity : Substituent position and side-chain hydrophobicity critically influence activity. The target compound’s 2,4-dimethylphenyl group enhances membrane permeability but may reduce selectivity compared to NSC 308847 .
Antimicrobial Potential: 6-Amino derivatives show broad-spectrum activity against Gram-positive bacteria, with MIC values <10 µg/mL .
Synthetic Limitations : The 6-membered scaffold’s low reactivity in Passerini reactions (10% yield) limits its utility in combinatorial chemistry without further structural optimization .
Data Tables
Table 1: Structural and Functional Comparison
| Feature | Target Compound | 1H-Benz[f]isoindole-1,3(2H)-dione (2b) | NSC 308847 |
|---|---|---|---|
| Core Ring Size | 6-membered | 5-membered | 6-membered |
| Key Substituents | 6-amino, 2-(2,4-dimethylphenyl) | None (parent scaffold) | 5-amino, 2-(dimethylaminoethyl) |
| Reaction Yield (Passerini) | 10% | 96% | N/A |
| Primary Application | Antimicrobial/antitumor | High-yield synthesis | Antitumor |
Preparation Methods
Step 1: Synthesis of 2,4-Dimethylbenzoyl Chloride
The reaction begins with 2,4-dimethylbenzoic acid (C₉H₁₀O₂), which is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.
Reaction Conditions :
-
Temperature : 50–70°C
-
Duration : 2–4 hours
-
Molar Ratio : 1:1.2 (acid:SOCl₂)
The exothermic reaction produces HCl gas, necessitating a fume hood. The resulting 2,4-dimethylbenzoyl chloride is isolated via vacuum distillation (boiling point: ~210°C).
Key Reaction :
Step 2: Amidation with o-Phenylenediamine
The acid chloride reacts with o-phenylenediamine (C₆H₈N₂) in dichloromethane (DCM) at 0–10°C. Triethylamine (Et₃N) neutralizes HCl, shifting the equilibrium toward amide formation.
Reaction Conditions :
-
Solvent : Dichloromethane
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Temperature : 0–10°C (ice bath)
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Catalyst : Triethylamine (1.5 equiv)
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Duration : 3–5 hours
The intermediate, N-(2-aminophenyl)-2,4-dimethylbenzamide, precipitates as a white solid upon quenching with ice water. Filtration and drying yield a 65–75% pure product.
Step 3: Cyclization to Form the Benz[de]isoquinoline Core
The amide undergoes intramolecular cyclization in concentrated sulfuric acid (H₂SO₄) at elevated temperatures.
Reaction Conditions :
-
Acid : Concentrated H₂SO₄
-
Temperature : 150–180°C
-
Duration : 4–6 hours
The reaction proceeds via electrophilic aromatic substitution, with the carbonyl groups activating the ring for cyclization. The crude product is neutralized with NaOH, extracted into chloroform, and recrystallized from ethanol to achieve >90% purity.
Mechanism :
-
Protonation of the amide carbonyl enhances electrophilicity.
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Attack by the adjacent aromatic ring forms the fused isoquinoline system.
-
Dehydration completes the dione structure.
Method 2: Phthalic Anhydride-Based Condensation
Step 1: Condensation with Substituted Aniline
Phthalic anhydride (C₈H₄O₃) reacts with 2,4-dimethylaniline (C₈H₁₁N) in acetic acid under reflux.
Reaction Conditions :
-
Solvent : Glacial acetic acid
-
Temperature : 120–130°C
-
Duration : 8–12 hours
The product, N-(2,4-dimethylphenyl)phthalimide, forms via nucleophilic acyl substitution. Excess acetic acid is removed under reduced pressure, and the residue is washed with cold water.
Step 2: Nitration and Reduction to Introduce Amino Group
The phthalimide derivative is nitrated using a mixture of HNO₃ and H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to amino.
Nitration Conditions :
-
Nitrating Agent : 70% HNO₃
-
Temperature : 0–5°C
-
Duration : 1 hour
Reduction Conditions :
-
Catalyst : 10% Pd/C
-
Pressure : 1 atm H₂
-
Solvent : Ethanol
-
Duration : 3 hours
This sequence yields 6-amino-2-(2,4-dimethylphenyl)phthalimide, which is subsequently cyclized using polyphosphoric acid (PPA) at 160°C for 6 hours to form the target compound.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Materials | 2,4-Dimethylbenzoic acid, o-phenylenediamine | Phthalic anhydride, 2,4-dimethylaniline |
| Key Reagents | SOCl₂, H₂SO₄ | HNO₃, H₂/Pd-C, PPA |
| Reaction Steps | 3 | 4 |
| Overall Yield | 55–60% | 45–50% |
| Purification | Recrystallization (ethanol) | Column chromatography (silica gel) |
| Advantages | Fewer steps, higher yield | Avoids SOCl₂, uses milder nitration |
| Challenges | Handling corrosive H₂SO₄ | Lower yield due to multiple steps |
Method 1 is preferred industrially for its efficiency, while Method 2 offers safer alternatives to thionyl chloride.
Optimization and Challenges
Solvent Selection
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structural identity of 6-amino-2-(2,4-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving the aromatic proton environment and verifying substituent positions, particularly the 2,4-dimethylphenyl and amino groups. Infrared (IR) spectroscopy can confirm carbonyl stretching vibrations (~1700 cm⁻¹) characteristic of the naphthalimide core. Elemental analysis ensures stoichiometric consistency with the molecular formula (C₁₉H₁₅N₂O₂) .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer : Substituent positioning significantly impacts yield. For example, 6-membered N-formylformamide scaffolds (e.g., 1H-benzo[de]isoquinoline derivatives) show lower yields (~10%) compared to 5-membered analogs due to steric and electronic constraints. Using anhydrous solvents (e.g., ethanol) and controlled reflux conditions with monoethanolamine can improve functionalization efficiency. Yields may also increase with electron-donating substituents (e.g., methyl groups) .
Q. What are the primary photophysical properties of this compound, and how do they compare to unsubstituted naphthalimides?
- Methodological Answer : The π-deficient naphthalene core enables strong fluorescence with a quantum yield dependent on substituents. The 6-amino group enhances electron donation, red-shifting absorption/emission maxima compared to unsubstituted analogs. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, which are typically in the nanosecond range due to intramolecular charge transfer .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in multicomponent reactions (e.g., Passerini reaction)?
- Methodological Answer : The 2,4-dimethylphenyl group introduces steric hindrance, reducing reactivity in bulky reaction environments. Computational studies (DFT) can model transition states to predict regioselectivity. For example, electron-withdrawing groups on the naphthalimide core lower electron density at the imide nitrogen, slowing nucleophilic attack. Experimental validation via substituent screening (e.g., halogens, nitro groups) shows moderate-to-good yields (40–70%) when substituents are meta to reactive sites .
Q. What strategies resolve contradictions in reported antimicrobial activity data for 6-amino-substituted naphthalimides?
- Methodological Answer : Discrepancies arise from variations in microbial strains, assay protocols, and compound purity. Standardized MIC (Minimum Inhibitory Concentration) testing under controlled conditions (e.g., CLSI guidelines) is essential. Structure-activity relationship (SAR) studies indicate that the 6-amino group enhances membrane penetration, but activity against Gram-negative bacteria requires additional hydrophilic modifications (e.g., sulfonic acid derivatives) .
Q. How can this compound be functionalized for use in ratiometric fluorescent probes targeting cellular hypochlorous acid (HOCl)?
- Methodological Answer : Introduce a HOCl-sensitive moiety (e.g., thioether) at the 6-amino position. The naphthalimide core acts as a reference fluorophore, while the thioether oxidation product (sulfoxide or sulfone) alters emission wavelengths. Confocal microscopy in murine macrophages validates probe specificity, with excitation/emission ratios (e.g., 450/550 nm vs. 480/600 nm) quantifying HOCl levels .
Key Research Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields for 6-membered scaffolds.
- Biological Applications : Explore co-crystallization with bacterial enzymes (e.g., DNA gyrase) to elucidate antimicrobial mechanisms.
- Materials Science : Functionalize with spiropyran groups for stimuli-responsive fluorescence in polymer matrices.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
